LSN3172176

M1 selectivity muscarinic receptor subtypes PET tracer specificity

LSN3172176 (ethyl 4-(6-(methyl-11C)-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate) is a radiolabeled M1-selective muscarinic acetylcholine receptor (mAChR) partial agonist developed as a positron emission tomography (PET) tracer. It belongs to the class of orthosteric M1 agonists and is the first PET ligand to enable robust, quantifiable imaging of M1 receptors in the living human brain.

Molecular Formula C22H31N3O3
Molecular Weight 385.51
Cat. No. B1193064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSN3172176
SynonymsLSN-3172176;  LSN 3172176;  LSN3172176
Molecular FormulaC22H31N3O3
Molecular Weight385.51
Structural Identifiers
SMILESO=C(N1CCC(N2CCC(N3C(CC4=C3C=C(C)C=C4)=O)CC2)CC1)OCC
InChIInChI=1S/C22H31N3O3/c1-3-28-22(27)24-12-6-18(7-13-24)23-10-8-19(9-11-23)25-20-14-16(2)4-5-17(20)15-21(25)26/h4-5,14,18-19H,3,6-13,15H2,1-2H3
InChIKeyJRYKXURWNNJXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LSN3172176: A Selective M1 Muscarinic Agonist PET Tracer for Quantitative Neuroimaging


LSN3172176 (ethyl 4-(6-(methyl-11C)-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate) is a radiolabeled M1-selective muscarinic acetylcholine receptor (mAChR) partial agonist developed as a positron emission tomography (PET) tracer [1]. It belongs to the class of orthosteric M1 agonists and is the first PET ligand to enable robust, quantifiable imaging of M1 receptors in the living human brain [2]. In vitro, LSN3172176 acts as a potent partial agonist (EC50 2.4–7.0 nM, Emax 43–73%) with high binding affinity for M1 mAChRs (Kd = 1.5 nM) [1].

Why Generic M1 Ligands Cannot Replace LSN3172176 for Quantitative PET Imaging


Generic substitution in PET tracer procurement is not feasible because the imaging performance of a radioligand is dictated by a precise interplay of target selectivity, binding kinetics, metabolic stability, and in vivo specific-to-nonspecific binding ratios. Prior M1-directed PET ligands, including the nonselective agonist xanomeline and the M1 allosteric agonist GSK-1034702, failed to produce quantifiable CNS-specific binding signals despite adequate brain penetration [1]. The antagonist tracer 123I-IDEX binds to all mAChR subtypes indiscriminately and cannot distinguish activated from inactive receptor populations [1]. [11C]AF150(S), another M1 agonist, was evaluated only in rats and lacked translational validation [1]. LSN3172176 is the sole M1-selective agonist PET tracer to demonstrate high specific binding, reversible kinetics, and excellent test–retest reproducibility in both nonhuman primates and humans, making it uniquely suitable for quantitative target engagement studies [2][3].

Quantitative Differentiation of LSN3172176 Relative to Closest M1 PET Tracer Analogs


M1 Subtype Selectivity vs. Nonselective Muscarinic Agonists (Xanomeline) and Antagonists (123I-IDEX)

LSN3172176 demonstrates clear binding selectivity for M1 over M2–M5 subtypes, a property absent in earlier muscarinic PET tracers. In competition binding assays against [3H]NMS on CHO membranes expressing human M1–M5 receptors, LSN3172176 displayed a Ki of 2.7 nM at M1, compared to 230 nM (M2), 1900 nM (M3), 300 nM (M4), and 940 nM (M5), yielding selectivity ratios of 85-fold (M1/M2), 704-fold (M1/M3), 111-fold (M1/M4), and 348-fold (M1/M5) [1]. In contrast, the nonselective agonist xanomeline binds M1–M5 with roughly equal affinity (Ki ~1–10 nM across subtypes) and produced no discernible specific CNS signal in clinical PET studies [1]. The antagonist 123I-IDEX binds all mAChR subtypes indiscriminately and cannot report on receptor activation state [1].

M1 selectivity muscarinic receptor subtypes PET tracer specificity

In Vivo Binding Specificity in Nonhuman Primates vs. GSK-1034702

In rhesus macaques, 11C-LSN3172176 exhibited high brain uptake (SUVpeak 4–9.5) with a regional distribution pattern matching known M1 expression (striatum > cortex > cerebellum). Pretreatment with the nonselective antagonist scopolamine (50 μg/kg) reduced uptake across all brain regions to cerebellar levels, confirming binding specificity. The M1-selective partial agonist AZD6088 (0.67 and 2 mg/kg) produced dose-dependent occupancy of 68% and 89%, respectively, directly validating in vivo M1 selectivity [1]. By comparison, the structurally distinct M1 allosteric agonist GSK-1034702 was evaluated clinically with PET but showed little specific CNS binding, despite demonstrable brain penetration [2].

in vivo PET imaging specific binding nonhuman primate

Human Test–Retest Reproducibility vs. Lack of Published M1 Tracer Benchmarks

In healthy human subjects, 11C-LSN3172176 demonstrated excellent test–retest reproducibility for 1-tissue compartment (1TC) distribution volume (VT). The absolute test–retest variability (aTRV) was ≤5% across all brain regions, with a global mean TRV of −2% [1]. For 1TC binding potential (BPND), aTRV was ≤10% (global mean TRV 1%) [1]. No other M1-selective PET tracer has published test–retest data for comparison. The only available comparator is the synaptic vesicle glycoprotein 2A tracer 11C-UCB-J, for which 11C-LSN3172176 showed similar or superior reproducibility [1]. Earlier muscarinic tracers such as 123I-IDEX lack any reported test–retest metrics in the peer-reviewed literature.

test-retest variability human PET quantification reliability

Validated Cerebellar Reference Region for Noninvasive Quantification

The identification of a suitable reference region is essential for simplified, noninvasive PET quantification. In both nonhuman primates and humans, the cerebellum was validated as a reference region for 11C-LSN3172176: cerebellar VT did not change between baseline and scopolamine-blocking scans, and the estimated nondisplaceable distribution volume (VND = 6.3 ± 0.8 mL/cm³) closely matched baseline cerebellar VT (8.1 ± 1.3 mL/cm³) [1]. This allowed reliable BPND computation using the simplified reference tissue model 2 (SRTM2), which showed excellent correlation with arterial input-based 1TC BPND (r = 0.998, slope 0.746) [1]. In contrast, for earlier muscarinic tracers such as 11C-scopolamine and 11C-NMPB, no validated reference region has been established, necessitating invasive arterial blood sampling for every scan [2].

reference tissue model cerebellum noninvasive quantification

High-Impact Application Scenarios for LSN3172176 Based on Verified Differentiation


M1 Target Engagement and Dose-Occupancy Studies in Alzheimer's Disease Drug Development

LSN3172176 is uniquely suited for assessing M1 receptor occupancy by candidate therapeutics in the human brain. Its high M1 selectivity (85–704-fold over M2–M5) and validated in vivo specific binding (BPND up to 8.48 in nonhuman primates) allow accurate measurement of dose-dependent receptor occupancy, as demonstrated with AZD6088 (68% and 89% occupancy at 0.67 and 2 mg/kg) . This positions LSN3172176 as the only PET tool capable of guiding dose selection for M1-targeted Alzheimer's therapies, a need that prior tracers like xanomeline and GSK-1034702 could not fulfill due to lack of specific CNS signal .

Longitudinal Clinical Studies of M1 Receptor Density in Neurodegenerative Disease Progression

The excellent 5% absolute test–retest variability for VT in humans enables reliable detection of longitudinal changes in M1 receptor density . This level of reproducibility is comparable to established tracers like 11C-UCB-J and is unmatched by any other M1 ligand. Researchers studying M1 receptor loss in Alzheimer's disease progression, or receptor upregulation following therapeutic intervention, can use LSN3172176 to detect small effect sizes with statistical confidence, a capability not available with nonselective antagonists like 123I-IDEX .

Noninvasive Multi-Center Neuroimaging Studies Using Simplified Reference Tissue Models

The validation of cerebellum as a reference region, with VND (6.3 mL/cm³) matching baseline VT (8.1 mL/cm³), supports reliable SRTM2-based BPND quantification without arterial blood sampling . This is a decisive logistical advantage for multi-site trials where arterial cannulation is impractical. Earlier muscarinic tracers, such as 11C-scopolamine, lack a validated reference region and require invasive arterial input function measurement, limiting their deployment to single-center academic settings .

Quote Request

Request a Quote for LSN3172176

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.